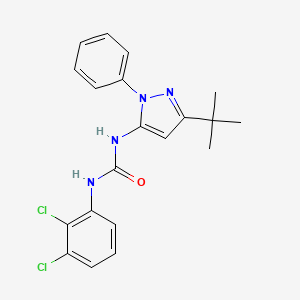
1-(3-Tert-Butyl-1-Phenyl-1h-Pyrazol-5-Yl)-3-(2,3-Dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(2,3-dichlorophenyl)-N’-[3-(1,1-dimethylethyl)-1-phenyl-1H-pyrazol-5-yl]- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a urea backbone with substituted phenyl and pyrazolyl groups, imparts specific chemical and physical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. For this specific compound, the synthetic route may involve the following steps:
Preparation of the isocyanate intermediate: This can be achieved by reacting 2,3-dichloroaniline with phosgene under controlled conditions to form 2,3-dichlorophenyl isocyanate.
Formation of the urea derivative: The isocyanate intermediate is then reacted with 3-(1,1-dimethylethyl)-1-phenyl-1H-pyrazol-5-amine to form the desired urea derivative.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Urea derivatives can undergo oxidation reactions, often leading to the formation of oxides or other oxygen-containing functional groups.
Reduction: Reduction reactions may convert nitro groups to amines or reduce other functional groups within the molecule.
Substitution: Halogenated urea derivatives can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, or other peroxides.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted urea compounds.
Scientific Research Applications
Chemistry
In chemistry, urea derivatives are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of pharmaceuticals, agrochemicals, and materials with specific properties.
Biology
In biological research, these compounds are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. Their ability to interact with biological macromolecules makes them valuable tools for probing biochemical pathways.
Medicine
Urea derivatives have been explored for their therapeutic potential in treating various diseases. They may act as anti-inflammatory agents, anticancer drugs, or antimicrobial agents, depending on their specific structure and mode of action.
Industry
In industry, these compounds are used in the formulation of coatings, adhesives, and other materials. Their chemical stability and reactivity make them suitable for various applications in manufacturing and materials science.
Mechanism of Action
The mechanism of action of urea derivatives depends on their specific structure and target. Generally, these compounds may interact with enzymes, receptors, or other proteins, modulating their activity. For example, they may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dichlorophenyl)urea: A simpler urea derivative with similar structural features.
N’-[3-(1,1-dimethylethyl)-1-phenyl-1H-pyrazol-5-yl]urea: Another related compound with a pyrazolyl group.
Uniqueness
The compound “Urea, N-(2,3-dichlorophenyl)-N’-[3-(1,1-dimethylethyl)-1-phenyl-1H-pyrazol-5-yl]-” is unique due to the combination of its substituted phenyl and pyrazolyl groups. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H20Cl2N4O |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-(2,3-dichlorophenyl)urea |
InChI |
InChI=1S/C20H20Cl2N4O/c1-20(2,3)16-12-17(26(25-16)13-8-5-4-6-9-13)24-19(27)23-15-11-7-10-14(21)18(15)22/h4-12H,1-3H3,(H2,23,24,27) |
InChI Key |
ZFJZXGAFKPFNSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride](/img/structure/B13509282.png)
![2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]aceticacid](/img/structure/B13509286.png)

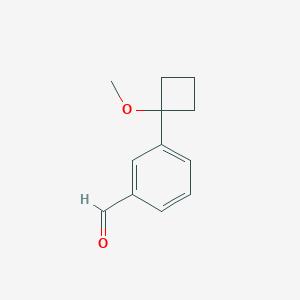
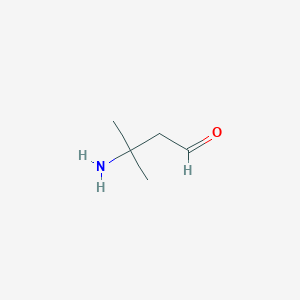
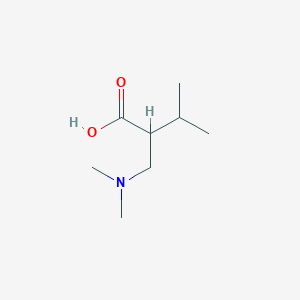


amino}acetyl)piperidine-4-carboxylic acid](/img/structure/B13509330.png)
![8-Tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride](/img/structure/B13509333.png)
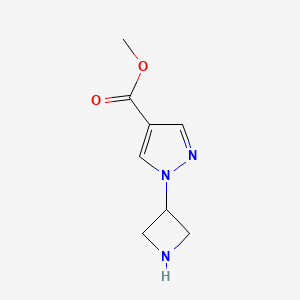


![Tert-butyl n-[(3r)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13509381.png)
